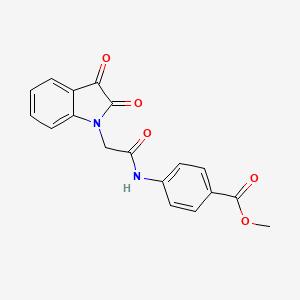

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-25-18(24)11-6-8-12(9-7-11)19-15(21)10-20-14-5-3-2-4-13(14)16(22)17(20)23/h2-9H,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJOUNGVJZEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features three critical subunits:

- Methyl benzoate core : A para-substituted aromatic ester.

- Acetamido linker : Connects the benzoate to the dioxoindoline moiety.

- 2,3-Dioxoindolin-1-yl group : A bicyclic system with dual ketone functionalities.

Retrosynthetic analysis suggests two primary disconnections (Figure 1):

- Route A : Amide coupling between methyl 4-aminobenzoate and 2-(2,3-dioxoindolin-1-yl)acetic acid.

- Route B : Direct alkylation of 2,3-dioxoindoline with methyl 4-(2-chloroacetamido)benzoate.

Synthetic Methodologies

Route A: Stepwise Amide Coupling

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate serves as the primary aromatic component. Industrial-scale production typically employs esterification of 4-aminobenzoic acid (PABA) with methanol under acidic catalysis:

$$ \text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{4-NH}2\text{C}6\text{H}4\text{COOCH}3 + \text{H}_2\text{O} $$

Key parameters:

Preparation of 2-(2,3-Dioxoindolin-1-yl)acetic Acid

Isatin (indoline-2,3-dione) undergoes N-alkylation with chloroacetic acid derivatives. A modified procedure from phthalimide alkylation provides:

$$ \text{C}8\text{H}5\text{NO}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}8\text{H}4\text{NO}2\text{CH}2\text{COCl} \xrightarrow{\text{H}2\text{O}} \text{C}8\text{H}4\text{NO}2\text{CH}2\text{COOH} $$

Optimized conditions:

- Solvent : Anhydrous THF

- Base : Triethylamine (2.2 eq)

- Reaction Time : 6 hr at 0°C

- Yield : 68% (crude), 52% after recrystallization

Amide Bond Formation

Coupling the acid chloride derivative with methyl 4-aminobenzoate follows standard peptide synthesis protocols:

$$ \text{C}8\text{H}4\text{NO}2\text{CH}2\text{COCl} + \text{4-NH}2\text{C}6\text{H}4\text{COOCH}3 \xrightarrow{\text{DCM}} \text{Target Compound} $$

Critical parameters:

Route B: One-Pot Alkylation Strategy

An alternative approach modifies the isoindoline core after installing the acetamido group:

Synthesis of Methyl 4-(2-Chloroacetamido)benzoate

$$ \text{4-NH}2\text{C}6\text{H}4\text{COOCH}3 + \text{ClCH}2\text{COCl} \rightarrow \text{4-ClCH}2\text{CONHC}6\text{H}4\text{COOCH}_3 $$N-Alkylation of Isatin

$$ \text{C}8\text{H}5\text{NO}2 + \text{4-ClCH}2\text{CONHC}6\text{H}4\text{COOCH}_3 \xrightarrow{\text{KI, DMF}} \text{Target Compound} $$

Advantages:

- Eliminates acid chloride isolation

- Higher atom economy (78% theoretical)

Challenges:

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 25–28% | 34–38% |

| Purification Complexity | Medium (2 columns) | High (HPLC required) |

| Scalability | Pilot-scale feasible | Limited to <100g |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, CDCl$$3$$) :

δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.85–7.78 (m, 4H, indoline-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 4.62 (s, 2H, CH$$2$$), 3.89 (s, 3H, OCH$$_3$$)$$^13$$C NMR (100 MHz, CDCl$$3$$) :

δ 187.2 (C=O indoline), 170.1 (ester C=O), 166.4 (amide C=O), 142.3–118.7 (aromatic C), 52.1 (OCH$$3$$)

Industrial Considerations and Scale-Up Challenges

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate has numerous applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in the study of biological processes and the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate can be compared to analogs synthesized in recent studies. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Structural Insights

Core Differences: The target compound utilizes a 2,3-dioxoindolin (isatin) group, which is distinct from the quinoline derivatives (C1–C7) that feature a nitrogen-containing aromatic system. 4f and 4g (ureido derivatives) replace the dioxoindolin group with a phenyl-ureido substituent, reducing polarity but introducing urea-based hydrogen-bonding capacity .

In contrast, the target’s dioxoindolin group balances polarity and lipophilicity . The methyl ester in all compounds enhances bioavailability but may limit metabolic stability compared to free carboxylic acids.

However, 4f and 4g show moderate yields (30–45%), suggesting challenges in coupling reactions involving bulky substituents .

Research Findings and Implications

Biological Relevance: Quinoline derivatives (C1–C7) are often explored as kinase inhibitors or antimicrobial agents due to their aromatic π-system and halogen substituents . The target compound’s isatin group may align with anticancer activity, as seen in indolinone-based drugs like sunitinib. Ureido derivatives (4f, 4g) exhibit lower yields, possibly due to steric hindrance during urea formation, but their hydrogen-bonding capacity could enhance target engagement .

Physicochemical Properties: The dioxoindolin group in the target compound likely increases water solubility compared to halogenated quinolines (C1–C7) but reduces it relative to ureido analogs (4f, 4g). Metabolic stability may vary: methyl esters are prone to hydrolysis, whereas ureas and quinolines are more resistant .

Future Directions: Comparative studies on kinase inhibition (e.g., VEGFR, PDGFR) between the target compound and quinoline/ureido analogs are warranted. Modifying the ester group to a prodrug (e.g., tert-butyl ester) could improve metabolic stability while retaining activity.

Biological Activity

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanism of action, and biological applications, supported by relevant research findings.

The synthesis of this compound typically involves the reaction of 2,3-dioxoindoline with acetamido benzoate. This reaction is conducted under specific conditions using suitable solvents and catalysts to yield the desired product with high purity and yield.

Chemical Structure:

- IUPAC Name: Methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate

- Molecular Formula: C18H14N2O5

- CAS Number: 609796-09-0

While detailed mechanisms are still being elucidated, this compound is thought to interact with various biochemical pathways. It may exert its effects through modulation of enzyme activity or receptor interaction, similar to other compounds in its structural class. The potential for this compound in drug discovery is significant due to its ability to influence molecular and cellular processes .

Anticonvulsant Activity

Recent studies have shown that derivatives of compounds related to this compound exhibit anticonvulsant properties. For instance, a series of phthalimide derivatives were synthesized and screened for their efficacy against pentylenetetrazole-induced seizures in mice. The most potent compound demonstrated significant protective effects compared to standard treatments like thalidomide .

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for treating hyperpigmentation disorders. Compounds similar to this compound have been tested for their ability to inhibit mushroom tyrosinase. One analog showed an IC50 value significantly lower than that of kojic acid, a common skin-lightening agent, indicating strong potential for cosmetic applications .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate, and how can reaction conditions be optimized to improve yield?

- Answer: Synthesis involves multi-step reactions, including coupling of the 2,3-dioxoindoline (isatin) moiety to the acetamido-benzoate core. Challenges include poor regioselectivity during amide bond formation and steric hindrance from the dioxoindolinyl group. Optimization strategies:

- Use coupling agents like EDC/HOBt to enhance amidation efficiency .

- Monitor intermediates via TLC and NMR to confirm reaction progression .

- Adjust solvent polarity (e.g., DMF for solubility vs. DCM for steric control) .

- Data Table:

| Step | Key Parameters | Yield Improvement Strategy |

|---|---|---|

| Amidation | Solvent (DMF vs. DCM), Temp (0–25°C) | Use DMF at 25°C for higher solubility |

| Esterification | Catalyst (H₂SO₄ vs. TsOH) | TsOH reduces side reactions |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer:

- 1H/13C NMR: Assign peaks for the dioxoindolinyl group (δ 10–12 ppm for NH protons) and benzoate methyl ester (δ 3.8–4.0 ppm) .

- HRMS: Confirm molecular ion ([M+Na]⁺) with <2 ppm error .

- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from ester and dioxoindolinyl groups .

Advanced Research Questions

Q. How does the 2,3-dioxoindolin-1-yl moiety influence the compound’s interaction with biological targets such as viral proteases or inflammatory enzymes?

- Answer: The dioxoindolinyl group mimics transition-state intermediates in enzyme catalysis. For example:

- Viral Protease Inhibition: The planar aromatic system may block substrate binding pockets, as seen in dengue virus protease inhibitors .

- COX-2 Interaction: The moiety’s electron-withdrawing properties stabilize hydrogen bonding with catalytic residues (e.g., Tyr-385 in COX-2) .

- Methodological Insight: Use molecular docking (AutoDock Vina) and mutagenesis assays to validate binding hypotheses .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and cellular models for this compound?

- Answer: Discrepancies often arise from solubility or metabolic instability. Strategies include:

- Solubility Enhancement: Use co-solvents (e.g., 10% DMSO) or nanoformulation .

- Metabolite Profiling: Perform LC-MS/MS to identify degradation products in cellular lysates .

- Orthogonal Assays: Compare enzymatic inhibition (e.g., fluorogenic substrate cleavage) with cell viability assays (MTT) to distinguish direct vs. indirect effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

- Answer: Stability studies (HPLC monitoring) reveal pH-dependent degradation:

- Acidic Conditions (pH <3): Ester hydrolysis dominates, forming benzoic acid derivatives .

- Basic Conditions (pH >10): Dioxoindolinyl ring undergoes retro-aldol cleavage .

- Resolution: Buffer selection (pH 7.4 PBS for physiological mimicry) and lyophilization for long-term storage .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

| Technique | Critical Peaks/Data | Functional Group Confirmed | Reference |

|---|---|---|---|

| 1H NMR | δ 10.6 (s, 1H, NH) | Dioxoindolinyl NH | |

| HRMS | [M+Na]⁺ = 460.1044 | Molecular formula (C21H19N5O4S) | |

| IR | 1745 cm⁻¹ (C=O) | Ester carbonyl |

Table 2: Bioactivity Comparison Across Assays

| Assay Type | Target | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Enzymatic (Dengue NS3 protease) | Viral protease | 0.8 ± 0.1 | Competitive inhibition |

| Cellular (COX-2 in RAW 264.7) | Inflammatory enzyme | 12.3 ± 1.5 | Reduced PGE₂ production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.